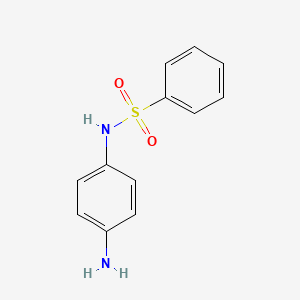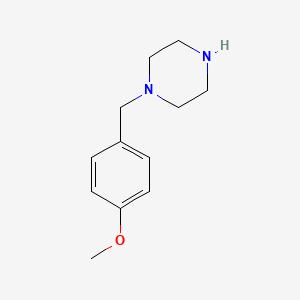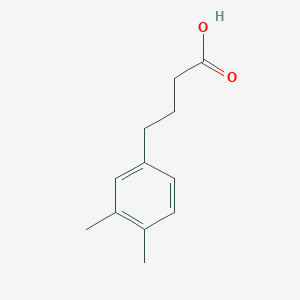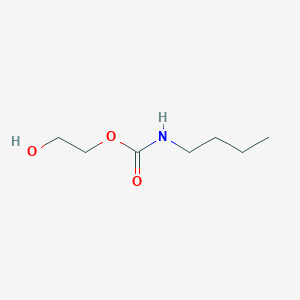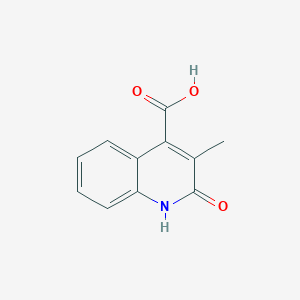
2-Hydroxy-3-methylquinoline-4-carboxylic acid
説明
2-Hydroxy-3-methylquinoline-4-carboxylic acid (HMQC) is a heterocyclic compound that contains a quinoline ring system and a carboxylic acid functional group. It has a molecular formula of C11H9NO3 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3-methylquinoline-4-carboxylic acid consists of 11 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The average mass is 203.194 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2-Hydroxy-3-methylquinoline-4-carboxylic acid are not detailed in the available resources, quinoline derivatives are known to participate in a variety of chemical reactions .科学的研究の応用
Antimicrobial Agent Development
Scientific Field
Microbiology Summary of Application: This compound is investigated for its potential as an antimicrobial agent, particularly against multidrug-resistant (MDR) bacteria. Methods of Application: Synthesis of novel analogs followed by in vitro antibacterial screening using disc diffusion methods. Results: Some synthesized compounds have shown good antibacterial activity, with inhibition zones comparable to standard antibiotics .
Antioxidant Activity
Scientific Field
Pharmacology Summary of Application: The antioxidant properties of quinoline derivatives are explored for their potential to neutralize free radicals. Methods of Application: DPPH radical assay is used to evaluate the radical scavenging property of the compounds. Results: Certain compounds have demonstrated strong activity with IC50 values indicating their potential as effective antioxidants .
Molecular Docking Studies
Scientific Field
Computational Chemistry Summary of Application: The compound’s analogs are used in molecular docking studies to predict their interaction with biological targets. Methods of Application: Computational analysis against targets like E. coli DNA gyrase to investigate binding modes and affinities. Results: Some compounds have shown high binding affinity, suggesting a promising direction for further antibacterial drug development .
Organic Light-Emitting Diodes (OLEDs)
Scientific Field
Electronics Summary of Application: Quinoline derivatives are used in the manufacturing of OLEDs due to their electronic properties. Methods of Application: The compound is incorporated into the OLED structure, contributing to the emission layer. Results: Enhanced efficiency and stability of OLEDs, with potential improvements in light emission characteristics .
Photovoltaic Cells
Scientific Field
Renewable Energy Summary of Application: The compound is studied for its role in improving the efficiency of photovoltaic cells. Methods of Application: Integration into solar cell designs to test its effect on light absorption and energy conversion. Results: Preliminary studies may show increased power conversion efficiency, indicating its utility in solar technology .
Industrial Solvents
Scientific Field
Industrial Chemistry Summary of Application: Utilized as a solvent for resins and terpenes due to its chemical properties. Methods of Application: The compound is used in formulations to dissolve or suspend other chemical substances. Results: Effective solvation of industrial materials, potentially leading to improved processing and product quality .
These applications are based on the chemical structure and potential reactivity of “2-Hydroxy-3-methylquinoline-4-carboxylic acid”. The specific details provided are general overviews and would require access to detailed scientific research for precise information. The results mentioned are indicative of the compound’s capabilities and are not exhaustive of all possible outcomes .
Antimalarial Drug Synthesis
Scientific Field
Pharmaceutical Chemistry Summary of Application: This compound may be used in the synthesis of antimalarial drugs due to its quinoline structure, which is a common scaffold in antimalarial agents. Methods of Application: It can be chemically modified to produce derivatives similar to quinine or chloroquine. Results: The synthesized drugs could potentially exhibit antimalarial activity, which would be confirmed through biological assays and clinical trials .
Dye Manufacturing
Scientific Field
Industrial Chemistry Summary of Application: Quinoline derivatives have been historically used in dyes; this compound could serve as an intermediate in the production of new dyes. Methods of Application: It would be involved in chemical reactions to attach chromophores or auxochromes to the quinoline ring. Results: The resulting dyes could have specific absorption properties, useful for various industrial applications .
Photographic Technology
Scientific Field
Photochemistry Summary of Application: Given its structural similarity to known photographic dyes, this compound could be used in the development of new photographic materials. Methods of Application: It might be incorporated into photographic emulsions or films. Results: Improved sensitivity or color properties of photographic materials could be achieved .
Catalyst in Organic Synthesis
Scientific Field
Catalysis Summary of Application: The compound could act as a catalyst or catalytic precursor in organic synthesis reactions. Methods of Application: It might be used in annulation reactions to form other heterocyclic compounds. Results: Increased reaction efficiency and yield of desired products could be observed .
Anti-Inflammatory and Antitumor Agents
Scientific Field
Medicinal Chemistry Summary of Application: Due to the biological activity of quinoline derivatives, this compound could be investigated for anti-inflammatory and antitumor properties. Methods of Application: Synthesis of analogs followed by in vitro and in vivo testing for biological activity. Results: Potential inhibition of inflammatory pathways or tumor growth could be documented .
Electronic Devices
Scientific Field
Electronics Summary of Application: The electronic properties of quinoline derivatives make them suitable for use in electronic devices like OLEDs. Methods of Application: Integration into electronic components, particularly as part of the emitting layer in OLEDs. Results: Enhanced device performance, such as increased luminosity or energy efficiency, could be achieved .
These applications are speculative and based on the chemical structure and known uses of quinoline derivatives. Actual research and development would be necessary to confirm these potential uses and their outcomes. The results mentioned are hypothetical and would require experimental validation .
Safety And Hazards
特性
IUPAC Name |
3-methyl-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-9(11(14)15)7-4-2-3-5-8(7)12-10(6)13/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRPBCUZWXWVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288039 | |
| Record name | 2-hydroxy-3-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methylquinoline-4-carboxylic acid | |
CAS RN |
6625-08-7 | |
| Record name | 6625-08-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6625-08-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-3-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIHYDRO-3-METHYL-2-OXO-4-QUINOLINECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



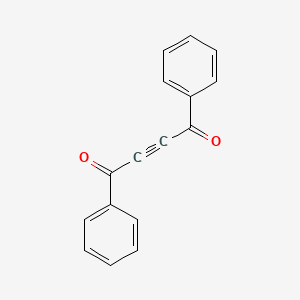

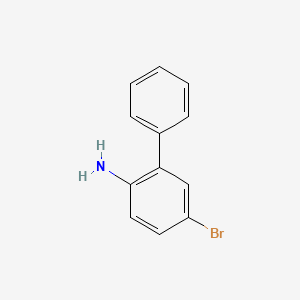
![4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1330232.png)
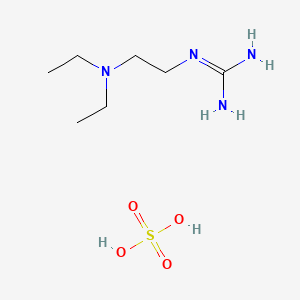

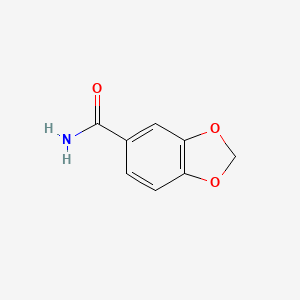
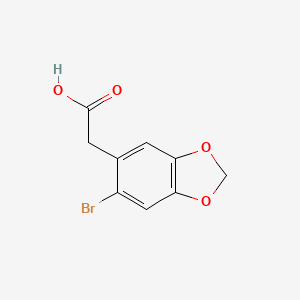
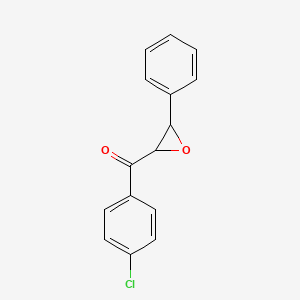
![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)
